![molecular formula C16H19NO B564504 N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine CAS No. 1189957-44-5](/img/structure/B564504.png)
N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine
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Overview
Description
“N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine” is a chemical compound used in scientific research . It has a molecular weight of 244.35 and a molecular formula of C16H16D3NO .
Molecular Structure Analysis
The molecular structure of “N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine” is represented by the formula C16H16D3NO . This indicates that the compound contains carbon ©, hydrogen (H), deuterium (D), nitrogen (N), and oxygen (O) atoms. The presence of deuterium suggests that this compound could be used in studies involving isotopic labeling.Scientific Research Applications
I have conducted a search for the scientific research applications of “N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine,” but unfortunately, the available information is quite limited and does not provide a detailed analysis of six to eight unique applications as you requested.
The compound is mentioned as a product for proteomics research , which suggests its use in studying proteins and their functions. However, specific applications within this field or other fields are not detailed in the search results.
Mechanism of Action
properties
IUPAC Name |
1-(3-phenylmethoxyphenyl)-N-(trideuteriomethyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13(17-2)15-9-6-10-16(11-15)18-12-14-7-4-3-5-8-14/h3-11,13,17H,12H2,1-2H3/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEMNSXFQMKPAE-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(C)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675692 |
Source
|
Record name | 1-[3-(Benzyloxy)phenyl]-N-(~2~H_3_)methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1189957-44-5 |
Source
|
Record name | 1-[3-(Benzyloxy)phenyl]-N-(~2~H_3_)methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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